Cas no 937366-57-9 (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole)

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole structure
937366-57-9 structure
Product Name:3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Número CAS:937366-57-9
MF:C12H7Cl2N3
Megavatios:264.110080003738
MDL:MFCD17392851
CID:1040096
PubChem ID:56655376
Update Time:2024-10-26

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Propiedades químicas y físicas

Nombre e identificación

    • 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
    • 3-(2,5-Dichloro-4-pyrimidinyl)-1H-indole (ACI)
    • EN300-7355635
    • 3-(2,5-dichloro-pyrimidin-4-yl)-1H-indole
    • FBEYVYDAVBOFOJ-UHFFFAOYSA-N
    • W13000
    • 937366-57-9
    • AKOS016006647
    • Z3235028906
    • 3-(2,5-DICHLORO-4-PYRIMIDINYL)-1H-INDOLE
    • CS-W000436
    • SCHEMBL517461
    • AS-64598
    • MFCD17392851
    • DB-330584
    • DTXSID90718182
    • MDL: MFCD17392851
    • Renchi: 1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
    • Clave inchi: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
    • Sonrisas: ClC1N=C(C2C3C(=CC=CC=3)NC=2)C(Cl)=CN=1

Atributos calculados

  • Calidad precisa: 263.0017026g/mol
  • Masa isotópica única: 263.0017026g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 1
  • Complejidad: 277
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.6
  • Superficie del Polo topológico: 41.6Ų

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
D438258-1mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9
1mg
$190.00 2023-05-18
TRC
D438258-10mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9
10mg
$1499.00 2023-05-18
Chemenu
CM147281-1g
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
1g
$729 2021-08-05
Ambeed
A171252-100mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
100mg
$121.0 2025-04-15
Ambeed
A171252-250mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
250mg
$242.0 2025-04-15
Ambeed
A171252-1g
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
1g
$653.0 2025-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92387-100mg
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
100mg
¥1390.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92387-250mg
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
250mg
¥2261.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92387-1g
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
1g
¥5184.0 2024-04-16
abcr
AB488730-100mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole; .
937366-57-9
100mg
€403.10 2025-02-18

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
Referencia
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1)
Huang, Shenlin; Li, Ronghua; Connolly, Peter J.; Emanuel, Stuart; Fuentes-Pesquera, Angel; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2179-2183

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Referencia
Preparation of heterocyclic compounds and uses thereof
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 75 °C
Referencia
Aminopyrimidine derivatives as inhibitors of cyclin-dependent kinase 7 (CDK7) and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Methylmagnesium iodide Solvents: Diethyl ether ,  1,2-Dichloroethane ;  0 °C; 0 °C; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Water ;  cooled
Referencia
Preparation of pyrimidine derivatives for treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ;  25 °C
1.4 Solvents: Tetrahydrofuran ,  Water ;  20 min, 60 °C
Referencia
Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR)
Ward, Richard A.; Anderton, Mark J.; Ashton, Susan; Bethel, Paul A.; Box, Matthew; et al, Journal of Medicinal Chemistry, 2013, 56(17), 7025-7048

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Aluminum chloride ;  30 min, rt; rt → 80 °C; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min
Referencia
Pyrimidine amine compounds, its preparation method and application
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Methylmagnesium iodide Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ;  cooled
Referencia
Compound as cyclin-dependent kinase inhibitor, and application thereof
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 2-Pentanol ;  3 h, 110 °C
Referencia
Pyrimidine-benzene-1,3-diamine-acrylamide derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Methylmagnesium bromide Solvents: 1,2-Dichloroethane ;  0 °C
1.2 10 min, 0 °C; 14 h, reflux
Referencia
Preparation of heteroaryl compounds for kinase inhibition
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ;  10 min, rt
Referencia
Preparation of (substituted phenyl) (substituted pyrimidine) amino derivative as anticancer drugs
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 75 °C
Referencia
Preparation of indolylpyrimidinylaminophenylpicolinamide derivatives and analogs for use as CDK7 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
Referencia
Aminopyrimidine compounds as FGFR inhibitor and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 0.5 h, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
Referencia
Preparation of 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 45 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ;  15 min, 60 °C
Referencia
Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines
Sato, Mami; Fuchida, Hirokazu; Shindo, Naoya ; Kuwata, Keiko; Tokunaga, Keisuke; et al, ACS Medicinal Chemistry Letters, 2020, 11(6), 1137-1144

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
Referencia
Class of CDK inhibitor based on organic arsenic compds, preparation method and application thereof
, China, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  5 min, rt
1.2 Solvents: 1,2-Dimethoxyethane ;  rt; overnight, 80 °C
1.3 Reagents: Water ;  0 °C
Referencia
Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC
Dong, Haojie ; Ye, Xiuquan; Zhu, Yasheng; Shen, Hao; Shen, Hongtao; et al, Journal of Medicinal Chemistry, 2023, 66(10), 6849-6868

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  25 °C; 20 min, 60 °C
Referencia
Preparation methods and polyamide compounds for modulating myotonic dystrophy 1
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  10 min, 0 °C; 3 h, 60 °C
Referencia
Preparation of substituted tetrahydroisoquinolinylaminopyridines and pyrrolopyridinylphenyldialkyl phosphine and their analogs as HPK1 inhibitors for treating cancers
, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
Referencia
Preparation of 2-anilinopyrimidine derivatives as EGFR/ALK inhibitors for prevention/treatment of cancer
, China, , ,

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Methylmagnesium chloride Solvents: 1,2-Dichloroethane ,  Tetrahydrofuran ;  15 min, 0 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Referencia
Compound containing conjugated allenamide structure, its preparation method, pharmaceutical composition containing the compound and application of the compound
, China, , ,

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Raw materials

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Preparation Products

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Número de pedido:A1094898
Estado del inventario:in Stock
Cantidad:100mg/250mg/1g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:13
Precio ($):191.0/310.0/713.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
A1094898
Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):191.0/310.0/713.0